molecular formula C12H11ClN2O B8565520 3-(5-Chloro-2-methoxyphenyl)pyridin-2-amine

3-(5-Chloro-2-methoxyphenyl)pyridin-2-amine

Cat. No.: B8565520
M. Wt: 234.68 g/mol
InChI Key: XFSHLYJMIRARGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Chloro-2-methoxyphenyl)pyridin-2-amine is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)pyridin-2-amine

InChI

InChI=1S/C12H11ClN2O/c1-16-11-5-4-8(13)7-10(11)9-3-2-6-15-12(9)14/h2-7H,1H3,(H2,14,15)

InChI Key

XFSHLYJMIRARGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=C(N=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 300 mL round bottom flask, equipped with magnetic stirrer and refluxed condenser, was charged with 5-chloro-2-methoxyphenylboronic acid (5.00 g, 33 mmol), 2-amino-3-bromopyridine (5.70 g, 33 mmol), Pd2(dba)3 (604 mg, 2 mol %), 2-dicylohexylphosphino-2′,6′-dimethoxybiphenyl (542 mg, 4 mol %), potassium phosphate tribasic monohydrate (22.8 mg, 3 eq) and 100 mL of toluene. The flask was filled with nitrogen, and the reaction mixture was heated to reflux and stirred under nitrogen atmosphere for 24 hours. Then reaction was cooled down to room temperature, filtered through silica plug and evaporated. The residue was subjected to column chromatography on silica gel, eluent hexane/ethyl acetate mixture 1:1, providing 5.0 g of 3-(5-chloro-2-methoxyphenyl)pyridin-2-amine as yellow solid. The structure was confirmed by NMR and MS spectroscopy.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
604 mg
Type
catalyst
Reaction Step One
Quantity
542 mg
Type
catalyst
Reaction Step One
Quantity
22.8 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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